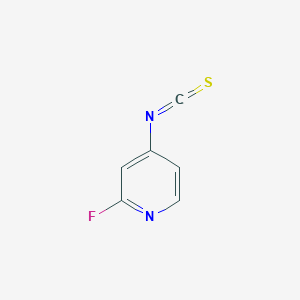
2-Fluoro-4-isothiocyanatopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-isothiocyanatopyridine: is an organic compound with the molecular formula C6H3FN2S . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by a fluorine atom and an isothiocyanate group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-isothiocyanatopyridine typically involves the introduction of the fluorine and isothiocyanate groups onto the pyridine ring. One common method is the reaction of 2-fluoropyridine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-4-isothiocyanatopyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Addition Reactions: Nucleophiles such as primary amines or alcohols can react with the isothiocyanate group under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the compound.
Major Products Formed:
Thiourea Derivatives: Formed from the addition of amines to the isothiocyanate group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: 2-Fluoro-4-isothiocyanatopyridine is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The isothiocyanate group is known for its biological activity, including anticancer and antimicrobial properties. The compound can be used to design new drugs with improved efficacy and selectivity .
Industry: The compound is also used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications in crop protection and pest control .
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-isothiocyanatopyridine involves its interaction with biological targets through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparación Con Compuestos Similares
2-Fluoropyridine: Lacks the isothiocyanate group, making it less reactive in certain chemical reactions.
4-Isothiocyanatopyridine: Lacks the fluorine atom, which can affect its stability and reactivity.
2-Chloro-4-isothiocyanatopyridine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness: 2-Fluoro-4-isothiocyanatopyridine is unique due to the presence of both fluorine and isothiocyanate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H3FN2S |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
2-fluoro-4-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3FN2S/c7-6-3-5(9-4-10)1-2-8-6/h1-3H |
Clave InChI |
DVAZHEDAHWEVFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1N=C=S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


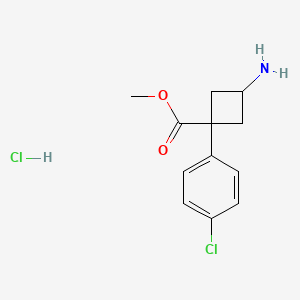
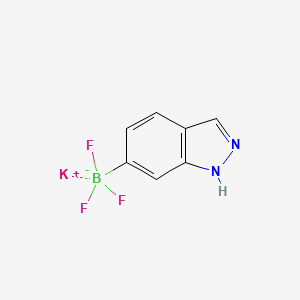
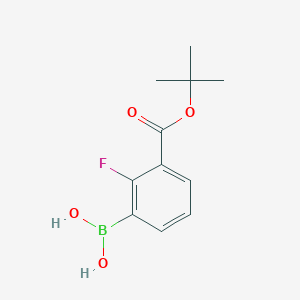
![rel-(1R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B13456408.png)
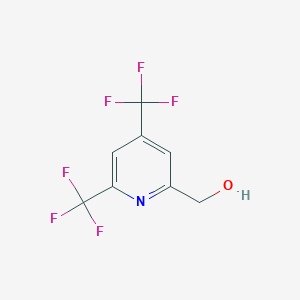

![(2R)-3-(2,3-dihydro-1H-inden-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13456421.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13456439.png)
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B13456445.png)
![3-((Allyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13456451.png)
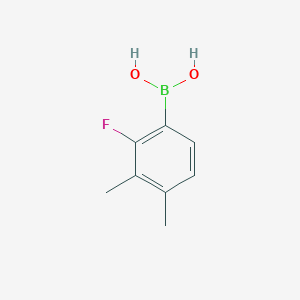
amine hydrochloride](/img/structure/B13456461.png)
![2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456476.png)
![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13456492.png)
